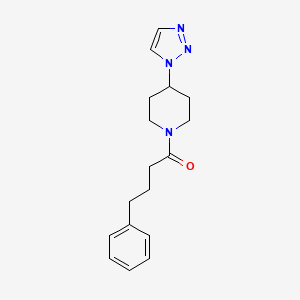

![molecular formula C17H17ClN2O B2368442 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide CAS No. 1164481-86-0](/img/structure/B2368442.png)

3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, also known as CDAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been extensively studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

1. Molecular Recognition and Solvent Transfer

- Fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers, which share structural similarities with 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, have demonstrated the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. They can transfer these compounds from aqueous solutions to organic media, highlighting their potential in molecular recognition and solvent extraction processes (Sawada et al., 2000).

2. Receptor Agonist Discovery

- The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, closely related in structure to 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, was identified as a nonpeptidic agonist of the urotensin-II receptor. Such discoveries are crucial for pharmacological research and drug development, underlining the relevance of similar compounds in receptor-targeted studies (Croston et al., 2002).

3. Polymer-Enzyme Interaction Studies

- Acrylamide copolymers, which include components structurally similar to 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide, have been used to immobilize enzymes like α-chymotrypsin. The resulting enzyme-copolymer assemblies exhibit photoswitchable bioactivities, offering insights into the potential of such compounds in creating responsive biocatalytic systems (Willner et al., 1993).

4. Synthesis and Characterization of Novel Compounds

- The compound N-(4-acetylphenyl)benzene sulphonamide reacted with derivatives similar to 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide to produce acryloyl(phenyl)benzenesulfonamide derivatives. These derivatives were further reacted to produce various compounds, some of which exhibited significant in vitro antitumor activity, highlighting the compound's potential in medicinal chemistry (Fahim & Shalaby, 2019).

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-20(2)15-10-8-14(9-11-15)19-17(21)12-7-13-5-3-4-6-16(13)18/h3-12H,1-2H3,(H,19,21)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXFBQQFYGOI-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2368359.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2368360.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2368361.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2368362.png)

![(E)-1-benzyl-3-(((3,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2368364.png)

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2368372.png)

![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)

![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)

![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)